Methyl 5-octylthiophene-2-carboxylate
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Overview
Description
Methyl 5-octylthiophene-2-carboxylate is an organic compound with the molecular formula C14H22O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-octylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-octylthiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 5-octylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-octylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Methyl 5-octylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 5-p-tolylthiophene-2-carboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have additional hydroxyl groups, which can affect their reactivity and applications.
Properties
Molecular Formula |
C14H22O2S |
---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
methyl 5-octylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-8-9-12-10-11-13(17-12)14(15)16-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
VKLLUBNESSMGID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
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